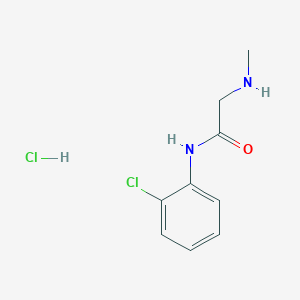

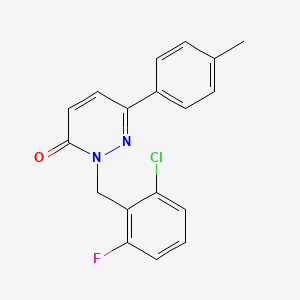

![molecular formula C21H18ClN5O4S2 B2493966 2-(4-chlorophenoxy)-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide CAS No. 851785-53-0](/img/structure/B2493966.png)

2-(4-chlorophenoxy)-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to the target molecule often involves multi-step reactions starting from simple precursors. For example, a series of 5-substituted-1,3,4-oxadiazole derivatives can be synthesized through the conversion of variously substituted or unsubstituted aromatic organic acids into corresponding esters, hydrazides, and then 1,3,4-oxadiazole-2-thiols. These are finally obtained by reacting 1,3,4-oxadiazole-2-thiols with N-substituted-2-bromoacetamides in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) (Rehman et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as 1H-NMR, IR, and mass spectral data. For instance, compounds synthesized in a study by Lelyukh et al. (2021) were characterized to confirm their molecular structure, showcasing the detailed analysis necessary for understanding the chemical nature of these molecules (Lelyukh et al., 2021).

Chemical Reactions and Properties

The chemical properties of the target compound and its derivatives include their reactivity in various chemical reactions, such as acylation, N-alkylation, and condensation reactions. These reactions are fundamental in synthesizing bi-heterocyclic compounds that exhibit a range of biological activities. For example, bi-heterocycles with anti-diabetic potential have been synthesized by reacting nucleophilic 1,3,4-oxadiazol derivatives with various electrophiles in a controlled environment (Abbasi et al., 2020).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in biological systems. Crystalline structures of related compounds have been studied to reveal molecular interactions and packing within the crystal lattice, providing insights into the stability and solubility of these molecules (Boechat et al., 2011).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and functional group interactions play a critical role in determining the biological activity of the compound. Studies on similar molecules have shown a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These activities are often a result of the compound's ability to interact with biological targets through specific chemical interactions (Sunder et al., 2013).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Compounds with structures related to 2-(4-chlorophenoxy)-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide are often synthesized to evaluate their antitumor and antimicrobial activities. For instance, derivatives of benzothiazole, such as N-[4-(benzothiazole-2-yl)phenyl]acetamide, have shown considerable anticancer activity against several cancer cell lines, suggesting potential therapeutic applications for related compounds (Yurttaş, Tay, & Demirayak, 2015). Similarly, 1,3,4-oxadiazole derivatives have been synthesized with potent α-glucosidase inhibitory potential, indicating their relevance in managing diabetes and associated metabolic disorders (Iftikhar et al., 2019).

Material Science Applications

In material science, compounds with benzothiazole and 1,3,4-oxadiazole moieties have been explored for their photovoltaic efficiency and light harvesting capabilities. Studies have shown that such compounds exhibit good light harvesting efficiency and free energy of electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs) (Mary et al., 2020).

Antimicrobial and Enzyme Inhibition

Additionally, the antimicrobial activity of 1,3,4-oxadiazole-based chalcone derivatives against multidrug-resistant bacteria and fungi highlights the potential of similar structures in developing new antimicrobial agents (Joshi & Parikh, 2013). The enzyme inhibition properties, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), further suggest the utility of these compounds in designing drugs for neurodegenerative diseases (Rehman et al., 2013).

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-N-[[5-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O4S2/c1-12-2-7-15-16(8-12)33-20(24-15)25-18(29)11-32-21-27-26-19(31-21)9-23-17(28)10-30-14-5-3-13(22)4-6-14/h2-8H,9-11H2,1H3,(H,23,28)(H,24,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNJAJAIFZJZFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)CNC(=O)COC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

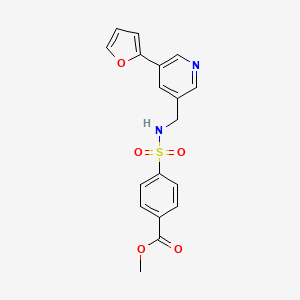

![3-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2493886.png)

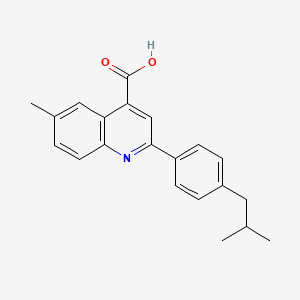

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2493888.png)

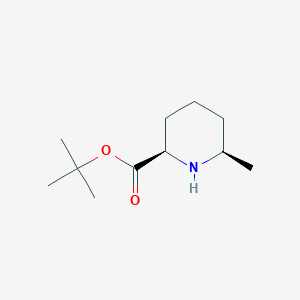

![(4S)-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B2493895.png)

![methyl 2-(2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2493902.png)

![2-[[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2493903.png)

![4-Methyl-1-{3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine](/img/structure/B2493905.png)